![molecular formula C24H21FN4O2S B2479162 4-[4-(1,3-苯并二氧杂环戊烯-5-基甲基)哌嗪-1-基]-5-(4-氟苯基)噻吩并[2,3-d]嘧啶 CAS No. 750617-34-6](/img/structure/B2479162.png)

4-[4-(1,3-苯并二氧杂环戊烯-5-基甲基)哌嗪-1-基]-5-(4-氟苯基)噻吩并[2,3-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Piribedil is a white solid that is used as an antiparkinsonian agent. It acts as a dopamine agonist and also displays α2-adrenergic antagonist properties . It has been shown to counteract age-related memory impairment by improving memory and attention, as well as increasing the velocity of psychomotor reactions and lability of nervous processes .

Synthesis Analysis

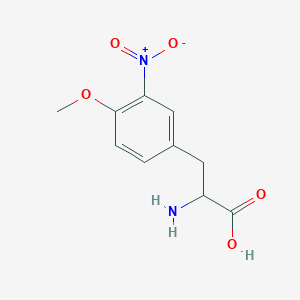

The synthesis of Piribedil involves the reaction of 1-(3’:4’-methylenedioxybenzyl)-piperazine with 2-chloropyrimidine in the presence of anhydrous potassium carbonate. The reaction mixture is heated at boiling point (130°C) for 9 hours. After cooling, the mixture is extracted several times with 10% hydrochloric acid. The acid solution is then washed with ether and rendered alkaline with potassium carbonate. The oily product which is separated is extracted with chloroform and, after drying with potassium carbonate and evaporation, gives an oily residue .Molecular Structure Analysis

The molecular formula of Piribedil is C16H18N4O2 . The InChI code is 1S/C16H18N4O2/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14/h1-5,10H,6-9,11-12H2 .Physical and Chemical Properties Analysis

Piribedil has a melting point of 98°C and a boiling point of 439.76°C (rough estimate). It has a density of 1.1183 (rough estimate) and a refractive index of 1.6000 (estimate). It is slightly soluble in chloroform, DMSO, and methanol .科学研究应用

抗癌活性

该化合物的独特结构使其成为一种有希望的癌症治疗候选药物。研究人员已经调查了其作为抗癌剂的潜力,因为它能够抑制参与肿瘤生长和转移的特定细胞途径。临床前研究表明,它可能选择性地靶向癌细胞,同时保护健康细胞 .

神经系统疾病

鉴于其哌嗪部分,该化合物已被探索用于其对中枢神经系统的影响。研究人员已经调查了其作为神经保护剂的潜力,以对抗阿尔茨海默病和帕金森病等神经退行性疾病。它与神经递质受体的相互作用以及神经元信号通路调节特别令人关注 .

抗抑郁特性

分子中的苯并二氧杂环戊烯基团与抗抑郁作用有关。研究已经检查了它对血清素和多巴胺受体的影响,表明它在情绪调节中发挥作用。需要进一步研究来验证其作为抗抑郁剂的疗效和安全性 .

抗炎应用

炎症在各种疾病中起着至关重要的作用。研究人员通过评估该化合物对细胞因子产生、NF-κB 信号传导和免疫反应的影响,探索了其抗炎潜力。它可以作为开发新型抗炎药物的先导化合物 .

抗病毒活性

噻吩并嘧啶支架已被研究用于其抗病毒特性。初步研究表明,该化合物对某些病毒,包括单纯疱疹病毒 (HSV) 和人类免疫缺陷病毒 (HIV),表现出抑制作用。它的作用机制涉及干扰病毒复制 .

化学生物学和药物化学

除了具体的应用之外,研究人员还利用该化合物作为化学探针来研究生物过程。它与细胞靶标的相互作用为药物发现和药物化学提供了见解。通过修饰其结构,科学家们旨在优化其药理特性 .

作用机制

Target of Action

A structurally similar compound, piribedil, is known to act as adopamine agonist . It also displays α2-adrenergic antagonist properties .

Mode of Action

As a dopamine agonist, the compound would bind to dopamine receptors, mimicking the action of dopamine and stimulating an effect. As an α2-adrenergic antagonist, it would bind to α2-adrenergic receptors, blocking the action of adrenergic neurotransmitters and inhibiting the receptor’s function .

Biochemical Pathways

dopaminergic pathways in the brain, which are involved in motor control and reward. α2-adrenergic antagonists affect the adrenergic pathways , influencing a variety of physiological processes such as smooth muscle relaxation and neurotransmitter release .

Pharmacokinetics

It is mentioned that the compound is slightly soluble in chloroform, dmso, and methanol . This could potentially affect its absorption and distribution in the body.

Result of Action

Based on its potential role as a dopamine agonist and α2-adrenergic antagonist, it could potentially influenceneurotransmission , motor control , and reward mechanisms .

Action Environment

: ChemicalBook, 2- [4- (1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine

安全和危害

Piribedil has been classified with the GHS07 pictogram and has a signal word of “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

生化分析

Biochemical Properties

The compound 4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine has been found to interact with the enzyme ALDH3A1 . It acts as an inhibitor, forming direct interactions with active-site cysteine residues . The selectivity is precise in that these compounds appear to interact directly with the catalytic nucleophile, Cys243, in ALDH3A1 .

Cellular Effects

Given its interaction with ALDH3A1, it may influence cell function by modulating the activity of this enzyme .

Molecular Mechanism

The molecular mechanism of action of 4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine involves competitive inhibition against aldehyde binding in ALDH3A1 . It forms direct interactions with active-site cysteine residues, specifically the catalytic nucleophile, Cys243 .

Metabolic Pathways

Given its interaction with ALDH3A1, it may be involved in pathways where this enzyme plays a role .

属性

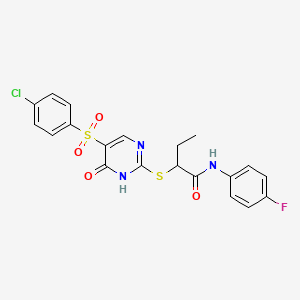

IUPAC Name |

4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN4O2S/c25-18-4-2-17(3-5-18)19-13-32-24-22(19)23(26-14-27-24)29-9-7-28(8-10-29)12-16-1-6-20-21(11-16)31-15-30-20/h1-6,11,13-14H,7-10,12,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJUKGXQVFARFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=C5C(=CSC5=NC=N4)C6=CC=C(C=C6)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(6-Chloropyridine-2-carbonyl)piperazin-1-yl]-2-(pyridin-2-yl)ethan-1-one](/img/structure/B2479079.png)

![N-[(4-chlorophenyl)methyl]-N-methyl-1-(pyridin-2-yl)azetidin-3-amine](/img/structure/B2479081.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2479083.png)

![N-(4-chlorophenyl)-2-{5-oxo-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide](/img/structure/B2479084.png)

![(Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2479087.png)

![2-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2479089.png)

![3-Methyl-5-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2479091.png)

![N-(2,3-dimethoxyphenyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide](/img/structure/B2479099.png)